molecular formula C13H9N3O B14897592 3-cyano-N-(pyridin-3-yl)benzamide

3-cyano-N-(pyridin-3-yl)benzamide

Cat. No.: B14897592
M. Wt: 223.23 g/mol
InChI Key: ZHNUXVUFGZDTIL-UHFFFAOYSA-N
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Description

3-cyano-N-(pyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) attached to the benzamide structure, which also includes a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyridin-3-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the cyano group or other parts of the molecule are replaced by different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-cyano-N-(pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyano-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2). This interaction reduces the production of IL-17, a key proinflammatory cytokine, thereby exhibiting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(pyridin-3-yl)benzamide is unique due to its specific combination of a cyano group and a benzamide structure with a pyridine ring

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

3-cyano-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C13H9N3O/c14-8-10-3-1-4-11(7-10)13(17)16-12-5-2-6-15-9-12/h1-7,9H,(H,16,17)

InChI Key

ZHNUXVUFGZDTIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C#N

Origin of Product

United States

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